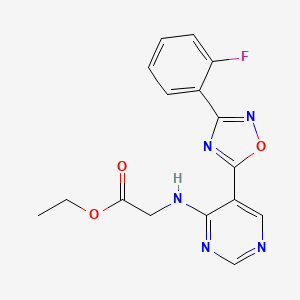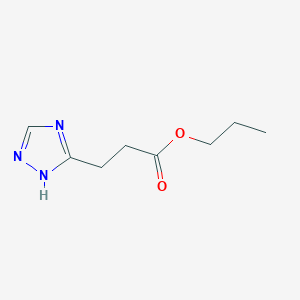
プロピル 3-(4H-1,2,4-トリアゾール-3-イル)プロパノエート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 3-(4H-1,2,4-triazol-3-yl)propanoate is a chemical compound with the molecular formula C8H13N3O2 and a molecular weight of 183.21 g/mol It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
科学的研究の応用
Propyl 3-(4H-1,2,4-triazol-3-yl)propanoate has a wide range of applications in scientific research:
作用機序
Target of Action
Compounds with a 1,2,4-triazole nucleus are known to exhibit a wide range of biological activities, including antimicrobial properties .
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acid residues in the target proteins .
Biochemical Pathways
1,2,4-triazole derivatives are known to interfere with various biochemical pathways, often leading to the inhibition of essential enzymes or disruption of key biological processes .
Result of Action
1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against various tumor cell lines .
生化学分析
Cellular Effects
Other triazole compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Triazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propyl 3-(4H-1,2,4-triazol-3-yl)propanoate typically involves the esterification of 3-(4H-1,2,4-triazol-3-yl)propanoic acid with propanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified by distillation or recrystallization to obtain the desired product with high purity.
Industrial Production Methods
On an industrial scale, the production of propyl 3-(4H-1,2,4-triazol-3-yl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the scalability and quality of the product .
化学反応の分析
Types of Reactions
Propyl 3-(4H-1,2,4-triazol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted triazole derivatives .
類似化合物との比較
Similar Compounds
1H-1,2,4-Triazole-5-propanoic acid, propyl ester: Similar in structure but with different substituents on the triazole ring.
4H-1,2,4-Triazol-3-amine, 4-propyl-: Contains an amine group instead of an ester group.
1,2,4-Triazole-containing scaffolds: A broad class of compounds with diverse biological activities.
Uniqueness
Propyl 3-(4H-1,2,4-triazol-3-yl)propanoate is unique due to its specific ester functional group and the position of the triazole ring. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
特性
IUPAC Name |
propyl 3-(1H-1,2,4-triazol-5-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-5-13-8(12)4-3-7-9-6-10-11-7/h6H,2-5H2,1H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEKTHYJNRSYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCC1=NC=NN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
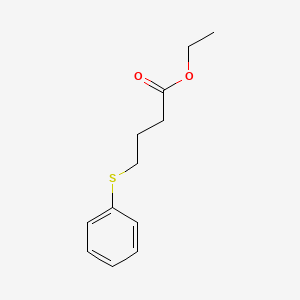
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide](/img/structure/B2459428.png)
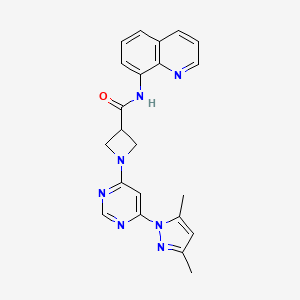
![2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2459434.png)
![3,6-dichloro-N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}pyridine-2-carboxamide](/img/structure/B2459436.png)
![N1-(4-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2459437.png)


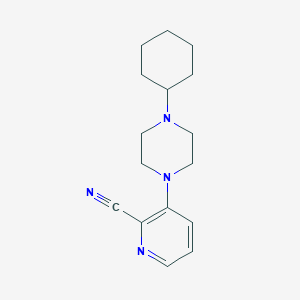
![N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2459441.png)
![N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]leucine](/img/structure/B2459444.png)
![6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid](/img/structure/B2459445.png)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2459448.png)
